1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Overview
Description
1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound features a complex structure with multiple functional groups, including an indolinyl group, a pivaloyl group, and a tetrahydrofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indolinyl Intermediate: Starting from an indole derivative, the indolinyl intermediate can be synthesized through electrophilic substitution reactions.
Pivaloylation: The indolinyl intermediate can be reacted with pivaloyl chloride in the presence of a base such as triethylamine to introduce the pivaloyl group.
Urea Formation: The final step involves the reaction of the pivaloylindolinyl intermediate with a tetrahydrofuran-2-ylmethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases and Acids: Triethylamine, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)carbamate
- 1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)thiourea
Properties
IUPAC Name |
1-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)17(23)22-9-8-13-6-7-14(11-16(13)22)21-18(24)20-12-15-5-4-10-25-15/h6-7,11,15H,4-5,8-10,12H2,1-3H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJESYEVUWBZJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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